Cyn 154806 (trifluoroacetate) is a potent antagonist of the somatostatin receptor type 2 (SST2), which plays a critical role in various physiological processes including hormone regulation and neurotransmission. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential applications in treating conditions related to somatostatin signaling, such as certain neuroendocrine tumors and acromegaly. Its structure and activity have been explored in various studies, highlighting its importance in targeted therapies.
Cyn 154806 is classified as a synthetic peptide antagonist derived from somatostatin analogs. It was developed through modifications of existing somatostatin peptides to enhance receptor binding affinity and selectivity for SST2. The compound is commercially available from suppliers like MedChemExpress, which provides detailed specifications for research purposes .
The synthesis of Cyn 154806 typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. The process includes:
The synthesis may also involve modifications such as the introduction of trifluoroacetate groups to enhance solubility and stability. Specific reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the final product .
Cyn 154806 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with SST2. The molecular formula and structural features include:
The three-dimensional conformation of Cyn 154806 can be analyzed using computational modeling techniques, revealing critical binding sites that interact with the SST2 receptor .
Cyn 154806 undergoes several chemical reactions typical of peptide compounds, including:
These reactions are influenced by environmental factors such as pH and temperature, which can affect the stability and efficacy of the compound in biological systems .
Cyn 154806 functions primarily as an antagonist at the SST2 receptor. Its mechanism involves:
Studies have demonstrated that Cyn 154806 can inhibit tumor growth in models where SST2 is overexpressed, suggesting its potential therapeutic applications in oncology .
Relevant analyses often include spectroscopic techniques like nuclear magnetic resonance and mass spectrometry to confirm purity and structural integrity .
Cyn 154806 has several scientific uses:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2